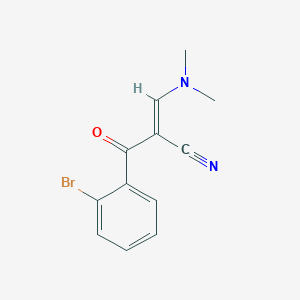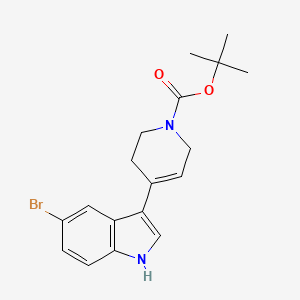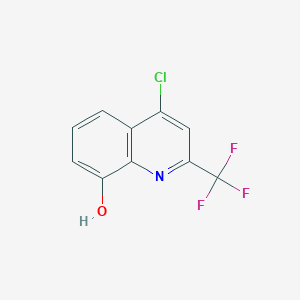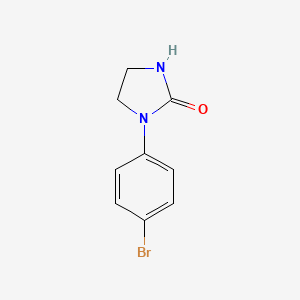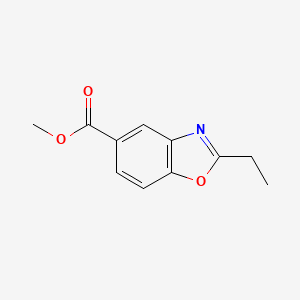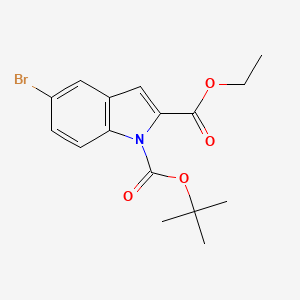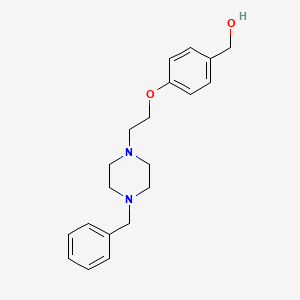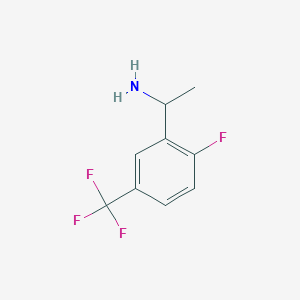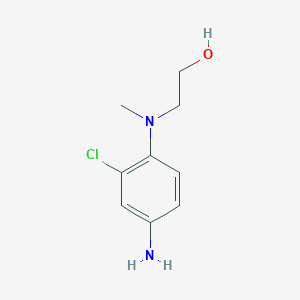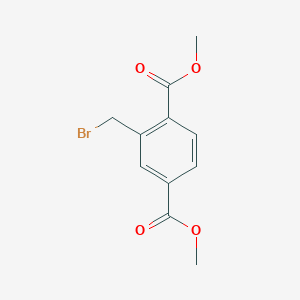
2-Bromomethyl-terephthalic acid dimethyl ester
Overview
Description
2-Bromomethyl-terephthalic acid dimethyl ester is an organic compound with the molecular formula C11H11BrO4. It is a derivative of terephthalic acid, where one of the methyl groups is substituted with a bromomethyl group. This compound is known for its applications in organic synthesis, particularly in the preparation of more complex molecules used in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester typically involves the bromination of dimethyl terephthalate. One common method includes the reaction of dimethyl terephthalate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form terephthalic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substituted terephthalic acid derivatives.
- Alcohols from the reduction of ester groups.
- Various functionalized aromatic compounds depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-Bromomethyl-terephthalic acid dimethyl ester is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including polymers and advanced materials.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism by which 2-Bromomethyl-terephthalic acid dimethyl ester exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group is susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties.
Molecular Targets and Pathways:
Electrophilic Substitution: The bromomethyl group targets nucleophiles, leading to substitution reactions.
Oxidation and Reduction Pathways: The ester groups can undergo redox reactions, altering the oxidation state of the molecule and enabling further functionalization.
Comparison with Similar Compounds
Dimethyl terephthalate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethyl-terephthalic acid dimethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
2-Methyl-terephthalic acid dimethyl ester: Lacks the halogen substituent, resulting in different chemical behavior and applications.
Uniqueness: 2-Bromomethyl-terephthalic acid dimethyl ester is unique due to the presence of the bromomethyl group, which significantly enhances its reactivity compared to its non-halogenated counterparts. This makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules with specific functional groups.
Properties
IUPAC Name |
dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604968 | |
| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57834-13-6 | |
| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

